molecular formula C7H11NO2S2 B11715150 Trimethylthiophene-3-sulfonamide

Trimethylthiophene-3-sulfonamide

Cat. No.: B11715150
M. Wt: 205.3 g/mol
InChI Key: ZPSJQHWADVCQSQ-UHFFFAOYSA-N
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Description

Trimethylthiophene-3-sulfonamide is an organosulfur compound with the molecular formula C7H11NO2S2 It is characterized by the presence of a thiophene ring substituted with three methyl groups and a sulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylthiophene-3-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals . This method allows for the synthesis of structurally diverse sulfonamides in a single step.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The methyl groups on the thiophene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce new functional groups onto the thiophene ring.

Scientific Research Applications

Trimethylthiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethylthiophene-3-sulfonamide involves its interaction with molecular targets, such as enzymes or proteins. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby affecting biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to trimethylthiophene-3-sulfonamide include other sulfonamides and thiophene derivatives. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring and the presence of the sulfonamide group

Properties

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

N,N,2-trimethylthiophene-3-sulfonamide

InChI

InChI=1S/C7H11NO2S2/c1-6-7(4-5-11-6)12(9,10)8(2)3/h4-5H,1-3H3

InChI Key

ZPSJQHWADVCQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)S(=O)(=O)N(C)C

Origin of Product

United States

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